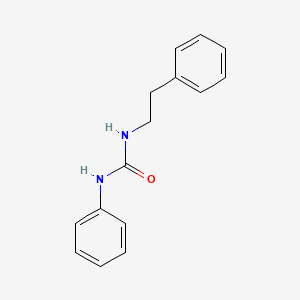

1-Phenethyl-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJCQLOENFFYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170912 | |

| Record name | NSC 131953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18006-56-9 | |

| Record name | NSC 131953 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018006569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 131953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenethyl 3 Phenylurea and Its Derivatives

Established Organic Synthesis Routes for Substituted Ureas

The formation of the urea (B33335) backbone in compounds like 1-phenethyl-3-phenylurea has traditionally relied on well-established organic reactions. These methods are valued for their reliability and broad applicability.

Condensation Reactions in Urea Backbone Formation

Condensation reactions are a cornerstone in the synthesis of urea derivatives. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. A classic example is the reaction between an amine and a carbonyl-containing compound. The Biginelli reaction, an acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea, exemplifies a condensation approach to form dihydropyrimidones, which are cyclic urea derivatives organic-chemistry.org. While not a direct synthesis of this compound, the underlying principle of condensing an amine (from urea) with a carbonyl group is fundamental.

Another established condensation method involves the reaction of amines with a carbonyl source. For instance, N-substituted ureas can be synthesized through the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source organic-chemistry.org. This process proceeds via an in-situ generated isocyanate through a Hofmann rearrangement, which then undergoes nucleophilic attack by ammonia organic-chemistry.org. The condensation of glyoxylic acid with urea and its substituted derivatives can also lead to a variety of cyclic and acyclic products, demonstrating the versatility and complexity of these reactions researchgate.net.

A general representation of urea synthesis via condensation is the reaction of an amine with urea itself, displacing ammonia: (H₂N)₂CO + R₂NH → (R₂N)(H₂N)CO + NH₃ wikipedia.org

This can be followed by a second substitution to yield a disubstituted urea: (R₂N)(H₂N)CO + R₂NH → (R₂N)₂CO + NH₃ wikipedia.org

Nucleophilic Addition Approaches to N-Substituted Ureas

Nucleophilic addition is arguably the most common and direct method for synthesizing N-substituted ureas. This approach typically involves the addition of a nucleophilic amine to an electrophilic isocyanate.

The synthesis of this compound would most straightforwardly be achieved by the reaction of phenethylamine (B48288) with phenyl isocyanate. The lone pair of electrons on the nitrogen atom of phenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

General Reaction Scheme: R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'

This method is highly efficient and generally proceeds without the need for a catalyst, although bases can sometimes be used to deprotonate the amine and increase its nucleophilicity. A wide variety of N-substituted ureas can be prepared using this method with good to excellent yields rsc.orgrsc.org. The reaction's versatility allows for the synthesis of unsymmetrical ureas by carefully selecting the starting amine and isocyanate wikipedia.org. For instance, the artificial sweetener dulcin (B141269) is produced by the condensation of ethoxyaniline with potassium cyanate, which first forms an isocyanate wikipedia.org.

An alternative to using potentially hazardous isocyanates is the use of their surrogates. For example, N-substituted trichloroacetamides (NTCAs) can serve as blocked isocyanates, reacting with amines in the presence of a base to form ureas acs.org.

Advanced and Green Chemistry Techniques in Phenethylphenylurea Synthesis

In recent years, a significant focus has been placed on developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Catalyst-Free Methodologies for Urea Derivatives

Several catalyst-free methods for the synthesis of urea derivatives have been developed, often utilizing benign solvents like water or even solvent-free conditions. A notable example is the nucleophilic addition of amines to potassium isocyanate in water, which allows for the synthesis of a variety of N-substituted ureas in good to excellent yields without the need for an organic co-solvent or a catalyst rsc.orgrsc.org. This method is not only environmentally friendly but also allows for simple product isolation through filtration or extraction rsc.orgrsc.org.

Another innovative catalyst-free approach involves the use of carbonyl sulfide (B99878) (COS) as a phosgene (B1210022) equivalent. Asymmetric ureas can be synthesized with high selectivity by reacting a mixture of a weakly nucleophilic aromatic amine and a highly nucleophilic secondary aliphatic amine with COS acs.org. This method provides a mild and selective pathway for preparing unsymmetrical urea derivatives acs.orgrsc.org. Furthermore, unsymmetrical arylureas can be synthesized using 3-substituted dioxazolones as isocyanate surrogates in a benign process tandfonline.com.

A metal-free method utilizing carbon dioxide (CO₂) as a C1 building block at atmospheric pressure and room temperature has also been developed for the synthesis of diverse urea derivatives bohrium.com.

Microwave-Enhanced Synthetic Pathways to Benzhydryl-Phenylureas

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. This technique has been successfully applied to the synthesis of urea derivatives. A notable example is the synthesis of 1-benzhydryl-3-phenylureas, which are structurally similar to this compound. These compounds were unexpectedly obtained through a microwave-enhanced reaction of substituted benzils with substituted phenylureas ucl.ac.beacs.orgnih.gov. While phenethylurea (B1617125) itself yielded a different product (a hydantoin (B18101) derivative) under these specific conditions, this research demonstrates the potential of microwave irradiation to drive complex rearrangements and facilitate the formation of urea-containing structures ucl.ac.beacs.org.

The general procedure for this microwave-assisted method involves irradiating a solution of the reactants in a suitable solvent, such as DMSO, often in the presence of a base like aqueous KOH acs.org. The use of microwave heating can dramatically reduce reaction times from hours to minutes.

Synthesis of Specific Analogues for Structure-Activity Relationship Studies

The synthesis of a library of analogues of a lead compound is a critical step in medicinal chemistry to elucidate the structure-activity relationship (SAR). For this compound, this would involve systematic modifications of the phenethyl group, the phenyl group, and the urea linkage itself.

A study on trisubstituted phenyl urea derivatives as neuropeptide Y5 (NPY5) receptor antagonists provides an excellent example of this process sci-hub.seacs.orgnih.gov. In this work, over 40 analogues of a lead compound, 1-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, were prepared to probe the SAR sci-hub.seacs.org. The synthesis of these analogues involved a variety of strategies, including:

Modification of the phenylethyl segment: This was achieved by starting with different substituted phenylethylamines or by modifying the side chain after the urea formation.

Variation of the urea portion: This included N-alkylation and the introduction of different substituents on the nitrogen atoms.

Alteration of the phenyl group: A range of substituted phenyl isocyanates were used to introduce different functionalities on the phenyl ring.

The synthesis of these analogues often relied on the standard nucleophilic addition of an amine to an isocyanate. For example, ketone analogues were synthesized through oxidation of a secondary alcohol on the phenylethyl moiety, and demethylation of a methoxy (B1213986) group on the phenyl ring yielded a phenol (B47542) analogue sci-hub.se.

Below is a table summarizing the synthesis of some hypothetical analogues of this compound, illustrating the synthetic strategies that could be employed.

| Compound Name | Structure | Synthetic Approach | Key Reagents |

| 1-(4-Chlorophenethyl)-3-phenylurea | 4-Cl-C₆H₄-CH₂CH₂-NH-CO-NH-C₆H₅ | Nucleophilic addition | 4-Chlorophenethylamine, Phenyl isocyanate |

| 1-Phenethyl-3-(4-methoxyphenyl)urea | C₆H₅-CH₂CH₂-NH-CO-NH-C₆H₄-OCH₃ | Nucleophilic addition | Phenethylamine, 4-Methoxyphenyl isocyanate |

| 1-Methyl-1-phenethyl-3-phenylurea | C₆H₅-CH₂CH₂-N(CH₃)-CO-NH-C₆H₅ | N-Alkylation of this compound | This compound, Methyl iodide, Base (e.g., NaH) |

| 1-(2-Hydroxy-2-phenylethyl)-3-phenylurea | C₆H₅-CH(OH)CH₂-NH-CO-NH-C₆H₅ | Nucleophilic addition | 2-Amino-1-phenylethanol, Phenyl isocyanate |

This systematic approach to analogue synthesis is essential for optimizing the biological activity of a lead compound.

Preparation of 1-Phenyl-3-(1-phenylethyl)urea Derivatives

The synthesis of 1-Phenyl-3-(1-phenylethyl)urea derivatives has been a subject of study, particularly in the context of identifying novel complement inhibitors. nih.govnih.gov A prominent synthetic route involves the structural modification of a lead compound, 1-(3,4-dimethoxyphenyl)-3-((S)-1-phenylethyl)urea, identified through high-throughput screening. nih.govacs.org

The general synthetic strategy commences with a substituted benzoic acid. acs.org This starting material is converted into the corresponding aryl isocyanate intermediate. This transformation is typically achieved through a modified Curtius rearrangement, utilizing diphenyl phosphorazidate (DPPA) in the presence of a base like triethylamine (B128534) (Et3N). nih.govacs.org The resulting isocyanate is then reacted with the appropriate amine, such as (S)-α-phenylethylamine, in a solvent like dichloromethane (B109758) (DCM) to yield the desired 1-phenyl-3-(1-phenylethyl)urea derivative. nih.govacs.org

Researchers have explored various modifications to both the phenyl and phenylethyl portions of the molecule to establish structure-activity relationships (SAR). For instance, the dimethoxyphenyl group has been replaced with other substituted phenyls and pyridines. acs.org However, studies indicated that the substituent on the left-hand phenyl group was highly sensitive to changes, with modifications often leading to a loss of biological activity. acs.org More successful modifications involved the introduction of alkyl chains onto the phenyl ring, which significantly improved inhibitory activity. nih.govnih.gov The optimized compound, featuring a six-carbon chain, demonstrated potent inhibition with an IC50 value as low as 13 nM. nih.govnih.gov

Table 1: Synthesis and Activity of 1-Phenyl-3-(1-phenylethyl)urea Analogs

| Compound ID | Left-Hand Moiety (from Isocyanate) | Right-Hand Moiety (Amine) | Resulting Activity |

|---|---|---|---|

| 2a | 3,4-Dimethoxyphenyl | Biphenylmethylamino | Complement Inhibitor |

| 2c | 3,4-Dimethoxyphenyl | (R)-α-Phenylethylamino | Complement Inhibitor |

| 5a-e | Various Substituted Phenyls/Pyridine (B92270) | (S)-α-Phenylethylamine | No Activity |

| 7l | Phenyl with six-carbon chain substituent | (S)-α-Phenylethylamine | Potent Inhibitor (IC50 = 13 nM) |

Data sourced from ACS Medicinal Chemistry Letters. nih.govacs.org

Facile Synthesis of 1,3-Disubstituted Urea Derivatives

The synthesis of 1,3-disubstituted ureas, including this compound, is fundamental in medicinal chemistry due to their prevalence in biologically active molecules. nih.gov A universally common and straightforward method for preparing these compounds is the reaction of an isocyanate with a primary or secondary amine. nih.govnih.gov This approach is widely used but has drawbacks, such as the toxicity and limited availability of some isocyanate starting materials. nih.gov

To overcome these limitations and provide more efficient pathways, alternative "facile" synthetic methods have been developed. One such innovative method is a one-pot, two-step process that combines nucleophilic substitutions with a Staudinger–aza-Wittig reaction. beilstein-journals.org This procedure starts from alkyl halides and amines and utilizes polymer-bound diphenylphosphine (B32561) under carbon dioxide pressure. The use of microwave irradiation can optimize this protocol, leading to the isolation of the final urea derivatives in nearly quantitative yields after simple filtration. beilstein-journals.org

Another facile approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene equivalent. nih.gov This method allows for the reaction of amines, such as bicyclo[2.2.1]heptan-2-amine, with CDI to form an intermediate that subsequently reacts with another amine to produce the 1,3-disubstituted urea with high yields, reaching up to 94%. nih.gov

Table 2: Comparison of Facile Synthesis Methods for 1,3-Disubstituted Ureas

| Method | Starting Materials | Key Reagents | Advantages | Yield |

|---|---|---|---|---|

| Classical Method | Isocyanate, Amine | - | Simple, direct | Variable |

| Staudinger-Aza-Wittig | Alkyl Halide, Amine | Polymer-bound phosphine, CO2 | One-pot, high purity | Near quantitative |

| CDI Method | Two different Amines | 1,1'-Carbonyldiimidazole (CDI) | Avoids toxic isocyanates | Up to 94% |

Data compiled from various studies on urea synthesis. nih.govbeilstein-journals.org

Hybrid Pyridine–Urea Scaffold Synthesis

A rational design approach in drug discovery has led to the synthesis of hybrid molecules that combine the structural features of both pyridine and urea. mdpi.comresearchgate.net This strategy is based on the observation that these two moieties are present in numerous approved anticancer agents, particularly those that function as VEGFR2 inhibitors. mdpi.comnih.gov The urea moiety acts as an essential pharmacophoric feature, while the pyridine ring is another key component in several small molecule inhibitors. mdpi.com

The synthesis of these hybrid scaffolds typically involves a multi-step process. researchgate.net For example, a synthetic route can start with a substituted pyridine derivative which is converted to an amine. This pyridine-containing amine is then reacted with a suitable isocyanate under basic conditions (e.g., using DIPEA in THF) to form the final pyridine-urea hybrid compound. researchgate.net

Research into these hybrids has yielded compounds with potent biological activity. mdpi.comnih.gov For instance, a series of novel pyridine-urea hybrid compounds demonstrated significant cytotoxic efficacy against breast (MCF7) and colon (HCT116) cancer cell lines. mdpi.com One particular compound, designated 8a, showed exceptional potency against the MCF7 cell line with a GI50 value of 0.06 µM. mdpi.comnih.gov

Table 3: Research Findings on Pyridine-Urea Hybrids

| Compound ID | Target | Cell Line | Measured Activity (GI50) |

|---|---|---|---|

| 8a | Anticancer | MCF7 (Breast) | 0.06 µM |

| 8h | Anticancer | HCT116 (Colon) | 0.33 µM |

| 8i | Anticancer | MCF7 & HCT116 | High Cytotoxicity |

Data sourced from studies on novel anticancer agents. mdpi.comnih.gov

Scalability Considerations in this compound Production for Research

The transition from laboratory-scale synthesis to the production of larger, research-grade quantities of this compound and its derivatives requires careful consideration of scalability. tandfonline.com Key factors include the cost of reagents, the efficiency of the reaction, the ease of purification, and the environmental impact of the process ("green chemistry"). tandfonline.comhymasynthesis.com

A significant challenge in traditional urea synthesis is the use of phosgene or toxic isocyanates. tandfonline.com Developing phosgene- and metal-free synthetic routes is a primary goal for scalable and eco-friendly production. One successful strategy employs 3-substituted dioxazolones as in-situ isocyanate precursors. tandfonline.com This method, often using a non-toxic base like sodium acetate (B1210297) in a simple solvent like methanol, allows for the chemoselective synthesis of unsymmetrical ureas. A major advantage of this protocol is that the desired products often precipitate out of the reaction mixture and can be isolated by simple filtration, avoiding the need for costly and time-consuming chromatographic purification. tandfonline.com

Furthermore, making the process "greener" involves the ability to recycle reagents and solvents. tandfonline.comhymasynthesis.com Protocols have been developed that demonstrate the successful recycling of both the base (sodium acetate) and the solvent (methanol) for continuous synthesis, which is crucial for reducing waste and cost on an industrial scale. tandfonline.com The ability to move away from natural or difficult-to-source starting materials towards commercially available and inexpensive raw materials is another key aspect of creating a commercially viable and scalable process. hymasynthesis.com Such scalable methods have been successfully applied to the gram-scale preparation of complex urea-containing molecules. tandfonline.com

Structure Activity Relationship Sar Studies of 1 Phenethyl 3 Phenylurea Derivatives

Influence of Substituent Variations on Biological Potency

Alkyl and Aryl Group Modifications

Modifications to the alkyl and aryl groups of 1-phenethyl-3-phenylurea derivatives have profound effects on their biological activity. For instance, in a series of complement inhibitors, the introduction of a five- or six-carbon chain at the 3-position of the phenyl ring dramatically increased inhibitory activity by up to 1000-fold compared to the lead compound. nih.govnih.gov Specifically, compounds with a five- or six-carbon chain, such as 7c, 7d, 7k, 7l, and 7o, demonstrated significantly improved potency. nih.gov Conversely, substituting the methyl group at the 3-position with an ethyl, allyl, or ethyl acetate (B1210297) group resulted in a 9- to 28-fold improvement in activity, while substitution with a benzyl (B1604629) group or hydrogen led to weaker activity. nih.gov Modifications at the 4-position of the phenyl ring with groups like benzyl, ethyl, or allyl resulted in inactive compounds. nih.gov

In the context of neuropeptide Y5 (NPY5) receptor antagonists, the R3-methyl and R1-phenyl groups were found to improve potency. sci-hub.se When the R3 group was a hydrogen instead of a methyl group, or when the R1 group was a methyl instead of a phenyl group, the activity was approximately 10-fold lower. sci-hub.se

Table 1: Effect of Alkyl and Aryl Modifications on Complement Inhibition

| Compound | Modification | Relative Activity Improvement |

|---|---|---|

| 7c, 7d, 7k, 7l, 7o | 5- or 6-carbon chain at 3-position | Up to 1000-fold |

| 6c | Ethyl at 3-position | ~9-28-fold |

| 6d | Allyl at 3-position | ~9-28-fold |

| 6e | Ethyl acetate at 3-position | ~9-28-fold |

| 6b | Benzyl at 3-position | Weaker |

| 6f-k | Benzyl, Et, allyl at 4-position | Inactive |

This table summarizes the impact of different alkyl and aryl substitutions on the complement inhibitory activity of this compound derivatives.

Effects of Electron-Donating and Electron-Withdrawing Substituents

The electronic properties of substituents on the phenyl rings also play a crucial role in determining the biological activity of this compound derivatives. In the development of complement inhibitors, it was observed that compounds with electron-donating groups on the phenyl ring generally exhibited better activity. nih.gov Conversely, the presence of electron-withdrawing groups, such as 3-bromine or 4-fluorine, led to a significant decrease in activity, by approximately 30- to 100-fold. nih.gov

Similarly, for a series of vinblastine (B1199706) analogues with a urea (B33335) moiety, both electron-withdrawing and electron-donating substituents on the N-phenyl urea were well-tolerated. nih.gov Notably, a p-methoxy substituent, an electron-donating group, was among the most effective p-substituents. nih.gov Furthermore, m- and o-methoxy phenyl substituents resulted in exceptional activity, significantly exceeding the potency of the parent compound. nih.gov

In contrast, for another set of derivatives, it was noted that electron-withdrawing groups like a fluoro group often led to stronger activity than electron-donating groups such as methyl and methoxy (B1213986) groups. researchgate.net The trifluoromethyl group, a strong electron-withdrawing group, is known to enhance biological activity in some urea derivatives.

Table 2: Influence of Electronic Effects on Biological Activity

| Compound Series | Substituent Type | Effect on Activity |

|---|---|---|

| Complement Inhibitors | Electron-donating | Increased |

| Complement Inhibitors | Electron-withdrawing (e.g., Br, F) | Decreased (30-100-fold) |

| Vinblastine Analogues | Electron-donating (e.g., OMe) | Increased |

| Other Urea Derivatives | Electron-withdrawing (e.g., F, CF3) | Increased |

This table illustrates the differential effects of electron-donating and electron-withdrawing groups on the biological potency of various this compound derivatives.

Stereochemical Determinants of Pharmacological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the pharmacological activity of this compound derivatives.

Impact of Chiral Centers on Receptor Inhibition

The presence of chiral centers, which give rise to stereoisomers (enantiomers and diastereomers), can lead to significant differences in biological activity. uou.ac.inscribd.com For a series of complement inhibitors, the S-configuration of the chiral center in the phenylethyl moiety was found to be crucial for activity. nih.gov The R-enantiomer showed very weak inhibition compared to the S-enantiomer. nih.gov

In the case of NPY5 receptor antagonists, compounds with R3 groups in the (R) configuration were more potent than their (S) configuration counterparts. sci-hub.se This highlights the importance of the specific stereochemical arrangement for optimal interaction with the receptor. sci-hub.seacs.org

Diastereomeric Preferences for Optimal Activity

When multiple chiral centers are present, specific combinations of stereoisomers (diastereomers) often exhibit optimal activity. For NPY5 receptor antagonists, the receptor was found to favor an erythro configuration for the two chiral centers. sci-hub.se Specifically, when the R3 group is in the (R)-methyl configuration, the (S)-hydroxyl at the R2 position is preferred. sci-hub.se Conversely, when the R3 group is (S)-methyl, the (R)-hydroxyl at R2 is favored. sci-hub.se This demonstrates a clear preference for a specific diastereomeric arrangement for maximal potency.

The formation of diastereomeric aggregates through self-recognition can also influence the properties of these compounds. nih.govacs.org

Critical Structural Elements for Potency and Selectivity

Several structural features are consistently identified as critical for the potency and selectivity of this compound derivatives. The phenylethyl subunit itself is often essential for effective inhibition. nih.gov For complement inhibitors, a free NH group on the left-hand side of the urea moiety was found to be necessary for maintaining high potency, while the right-hand side NH could tolerate small substitutions. nih.gov

In the context of NPY5 receptor antagonists, the urea group is a key element. sci-hub.se The receptor prefers the hydrogen bond accepting property of the urea oxygen and the hydrogen bond donating property of the 3-H on the urea. sci-hub.se Replacing the urea with a thiourea (B124793) or cyanoguanidine significantly reduces activity. sci-hub.se

Furthermore, the size and nature of the substituents play a vital role. For complement inhibitors, the introduction of a five- or six-carbon chain was a key modification for enhancing potency. nih.govnih.gov For NPY5 antagonists, the R3-methyl and R1-phenyl groups were important for high affinity. sci-hub.se

Significance of the Urea Functional Group

The urea moiety (-NH-CO-NH-) is a cornerstone of the this compound scaffold, playing a critical role in the biological activity of its derivatives. This functional group often acts as a rigid linker that correctly orients the two flanking substituents—the phenethyl and phenyl groups—within the binding site of a target protein. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions that anchor the molecule to its biological target. solubilityofthings.com

In the development of N-pyrazole, N′-aryl ureas as inhibitors for the p38 MAP kinase, the urea's phenyl ring was found to be indispensable. columbia.edu Its complete removal resulted in a total loss of binding potency, demonstrating that the entire phenylurea structure is necessary for interaction with the kinase. columbia.edu Similarly, in a series of compounds designed as neuropeptide Y5 (NPY5) receptor antagonists, all tested analogues containing the urea functional group functioned as antagonists, highlighting its essential role in mediating this effect. acs.orgacs.orgnih.gov

However, the exact role of the urea's N-H bonds can vary depending on the target. For a series of 1-phenyl-3-(1-phenylethyl)urea derivatives identified as CRAC channel inhibitors, studies revealed that the free N-H of the urea was not strictly necessary to maintain high inhibitory potency. nih.gov This finding suggests that for certain targets, the primary role of the urea group may be more structural, serving to hold the key pharmacophores in the correct spatial arrangement rather than participating directly in hydrogen bonding via both of its N-H protons. nih.gov

| Target Protein | Role of Urea Group | Finding | Source(s) |

| p38 MAP Kinase | Essential for Binding | Removal of the urea's phenyl ring leads to complete loss of activity. | columbia.edu |

| NPY5 Receptor | Essential for Activity | All tested urea analogues acted as antagonists. | acs.orgacs.orgnih.gov |

| CRAC Channel | Not Strictly Essential | The free N-H bond is not required to maintain high potency. | nih.gov |

Role of the Phenylethyl Subunit in Activity

The phenylethyl subunit is a critical determinant of potency and selectivity for this class of compounds. Its size, conformation, and stereochemistry significantly influence how the molecule fits into the binding pocket of a target protein.

Initial studies on derivatives of 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as complement inhibitors demonstrated that the phenylethyl subunit is essential for effective inhibition of complement activation. nih.gov The stereochemistry at the chiral center of this subunit is particularly crucial. The S-enantiomer of the starting compound showed moderate activity, whereas its corresponding R-enantiomer exhibited very weak inhibition, indicating a strong preference for the S-configuration at this specific biological target. nih.gov This stereochemical preference was also observed in studies of CRAC channel inhibitors, where the S-configuration was found to be more effective than the R-configuration. nih.gov

Further detailed SAR studies on NPY5 receptor antagonists provided more nuanced insights into the importance of the phenylethyl segment's stereochemistry. acs.org For these compounds, a methyl group was added to the carbon adjacent to the phenyl ring. It was found that derivatives with the (R)-configuration of this methyl group were more potent than those with the (S)-configuration. acs.org The presence and configuration of other substituents on the ethyl chain also play a role; for instance, a hydroxyl group on the ethyl chain can either improve or reduce potency depending on its stereochemistry relative to other groups. acs.org In the case of CRAC channel inhibitors, an alkyl substituent on the α-position of the benzylic amine was deemed essential for inhibitory activity. nih.gov

| Biological Target | Modification to Phenylethyl Subunit | Effect on Activity | Source(s) |

| Complement System | Change from S- to R-configuration | Significant loss of inhibitory activity. | nih.gov |

| CRAC Channel | Change from S- to R-configuration | Reduced inhibitory activity. | nih.gov |

| NPY5 Receptor | Change methyl group from R- to S-configuration | Reduced potency. | acs.org |

| NPY5 Receptor | Replace phenyl with a methyl group | ~10-fold lower activity. | acs.org |

Rational Drug Design and Lead Compound Optimization Strategies

Rational drug design and lead optimization are iterative processes that aim to enhance the desirable properties of a promising compound, or "lead," while minimizing its undesirable ones. danaher.comfrontiersin.org This involves systematically modifying the lead's chemical structure to improve its potency, selectivity, and pharmacokinetic profile. frontiersin.orgnih.gov The this compound scaffold has been the subject of several successful lead optimization campaigns.

A notable example is the development of potent complement inhibitors from the initial high-throughput screening hit, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea. nih.gov This lead compound had a moderate inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 50 μM. nih.gov Through extensive SAR studies, researchers introduced various modifications to the phenyl ring. A key optimization strategy involved adding a five- or six-carbon chain to this ring, which resulted in a dramatic, up to 1000-fold, improvement in activity. nih.gov This effort led to the discovery of an optimized compound with an IC₅₀ value as low as 13 nM, transforming a modest hit into a highly potent inhibitor. nih.govresearchgate.netnih.gov

Another case study involves the optimization of a lead compound targeting the NPY5 receptor. acs.orgnih.gov The initial hit, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, was systematically modified at several positions. acs.orgacs.org These modifications included altering the stereochemistry, changing the phenylethyl segment, and substituting the 4-phenoxyphenyl group. acs.org This comprehensive approach allowed researchers to fine-tune the molecule's properties, leading to analogues with IC₅₀ values less than 0.1 nM. acs.orgnih.gov

The strategy for optimizing CRAC channel inhibitors involved exploring the electronic effects of substituents on the phenyl ring. nih.gov The initial hit, 1-phenyl-3-(1-phenylethyl)urea, had an IC₅₀ of 3.25 µmol/L. nih.gov SAR studies showed that adding electron-donating groups to the phenyl ring resulted in more potent inhibitory activity compared to derivatives with electron-withdrawing groups. nih.gov This demonstrates how tuning the electronic properties of a specific part of the scaffold can be an effective optimization strategy.

| Lead Compound (Target) | Optimization Strategy | Result | Source(s) |

| 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea (Complement Inhibitor) | Introduction of a 5- or 6-carbon chain on the phenyl ring. | ~1000-fold increase in potency (IC₅₀ from 50 µM to 13 nM). | nih.govresearchgate.net |

| 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea (NPY5 Antagonist) | Modification of stereochemistry, phenylethyl segment, and phenyl group. | Improved potency to <0.1 nM IC₅₀. | acs.orgnih.gov |

| 1-phenyl-3-(1-phenylethyl)urea (CRAC Channel Inhibitor) | Substitution with electron-donating groups on the phenyl ring. | More potent inhibition compared to electron-withdrawing groups. | nih.gov |

Pharmacological and Biological Activities of 1 Phenethyl 3 Phenylurea Derivatives

Receptor Antagonism and Channel Inhibition

Calcium Release-Activated Calcium (CRAC) Channel Inhibition (ORAI1 Targeting)

Derivatives of 1-phenethyl-3-phenylurea have been identified as novel inhibitors of the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry in various cells. tandfonline.comnih.gov These channels, primarily formed by the ORAI1 protein, play a crucial role in the immune response and are considered a therapeutic target for immune disorders and allergies. tandfonline.comnih.gov

A high-throughput screening of approximately 32,000 compounds led to the discovery of 1-phenyl-3-(1-phenylethyl)urea as a CRAC channel inhibitor with an IC₅₀ of 3.25 ± 0.17 μmol/L. tandfonline.comnih.gov Further studies revealed that these compounds specifically target the ORAI1 protein. tandfonline.comnih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features required for potent CRAC channel inhibition. Key findings include:

The S-configuration of the phenylethyl group is preferred for activity. tandfonline.comnih.gov

An alkyl substituent on the α-position of the benzylic amine is essential for the inhibition of Ca²⁺ influx. nih.gov

Substitution on the right-side phenyl ring with electron-donating groups leads to more potent inhibitory activity compared to electron-withdrawing groups. tandfonline.comnih.gov

N,N'-disubstituted or N'-substituted derivatives demonstrated lower cytotoxicity while retaining their ability to inhibit the production of interleukin-2 (B1167480) (IL-2). tandfonline.com

One notable derivative, compound 5b, which features N,N'-disubstitution, exhibited improved inhibition of IL-2 production and low cytotoxicity. tandfonline.com These findings highlight the potential of the this compound scaffold in developing CRAC channel inhibitors with enhanced therapeutic profiles.

Table 1: CRAC Channel Inhibitory Activity of this compound Derivatives

| Compound | Target | IC₅₀ (µM) | Key Structural Features | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-(1-phenylethyl)urea | ORAI1 | 3.25 ± 0.17 | Parent compound | tandfonline.comnih.gov |

| Compound 5b | ORAI1 | Not specified | N,N'-disubstituted derivative, improved IL-2 inhibition, low cytotoxicity | tandfonline.com |

Neuropeptide Y5 (NPY5) Receptor Antagonism

Trisubstituted phenylurea derivatives have been explored as potent antagonists of the Neuropeptide Y5 (NPY5) receptor, which is implicated in the regulation of energy balance and feeding behavior. acs.orgbohrium.com The NPY5 receptor is a G-protein coupled receptor expressed in the central and peripheral nervous systems. acs.org

A key lead compound identified from screening was 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea. acs.orgplos.org Optimization of this lead by modifying the stereochemistry, the phenylethyl segment, the urea (B33335) portion, and the 4-phenoxyphenyl group resulted in analogues with significantly enhanced potency. acs.org

SAR studies revealed the following:

The erythro configuration for the two chiral centers in the phenylethyl segment is favored by the receptor. acs.org

Specifically, when the R3-methyl group is in the (R) configuration, the (S)-hydroxyl at the R2 position is preferred. acs.org Conversely, when the R3-methyl is in the (S) configuration, the (R)-hydroxyl is favored. acs.org

The most potent compounds in this class exhibit IC₅₀ values of less than 0.1 nM at the NPY5 receptor. acs.orgbohrium.com

Selected analogues were tested in a cellular assay and were confirmed to act as antagonists by measuring forskolin-induced cyclic AMP accumulation in cells transfected with the human NPY5 receptor. acs.orgbohrium.com

Table 2: NPY5 Receptor Antagonism by Trisubstituted Phenylurea Derivatives

| Compound | Target | IC₅₀ (nM) | Functional Activity | Reference |

|---|---|---|---|---|

| 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea | NPY5 Receptor | Not specified (Lead compound) | Antagonist | acs.org |

| 40f, 44a, 47 | NPY5 Receptor | < 0.1 | Not specified | acs.orgbohrium.com |

| 1, 32, 40a, 44e | NPY5 Receptor | Not specified | Antagonist | acs.orgbohrium.com |

Complement System Inhibition (C9 Deposition)

Derivatives of this compound have been identified as potent inhibitors of the complement system, a crucial part of the innate immune system. nih.govresearchgate.netacs.org Dysregulation of the complement system is implicated in various inflammatory and autoimmune diseases. researchgate.net

Through structural modification of a lead compound from a high-throughput screening, a series of 1-phenyl-3-(1-phenylethyl)urea analogues were synthesized and evaluated as complement inhibitors. nih.govresearchgate.net The introduction of a five- or six-carbon chain significantly improved their inhibitory activity. nih.govacs.org

The optimized compound, 7l, demonstrated exceptional inhibitory activity with an IC₅₀ value as low as 13 nM. nih.govresearchgate.net Mechanistic studies revealed that compound 7l inhibits the deposition of C9, the final component of the membrane attack complex, through the classical, lectin, and alternative pathways of the complement system. nih.govresearchgate.net Importantly, this compound did not affect the deposition of the earlier complement components C3 and C4. nih.govresearchgate.net

Table 3: Complement System Inhibitory Activity of this compound Derivatives

| Compound | Target | IC₅₀ (nM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 7l | C9 Deposition | 13 | Inhibits classical, lectin, and alternative pathways | nih.govresearchgate.net |

Tropomyosin Receptor Kinase A (TrkA) Inhibition

The urea scaffold is a recognized pharmacophore in the development of kinase inhibitors, including those targeting Tropomyosin receptor kinase A (TrkA). nih.gov TrkA is a receptor for nerve growth factor (NGF) and is involved in pain signaling, making it a target for the development of analgesics. nih.gov

While specific studies on this compound derivatives as TrkA inhibitors are not extensively documented in the reviewed literature, the broader class of urea-containing compounds has been explored for this activity. nih.govresearchgate.net Patents have been filed for substituted urea derivatives as TrkA inhibitors, highlighting the potential of this chemical class to interact with the kinase. nih.gov For instance, larotrectinib, a potent pan-Trk inhibitor, demonstrates that targeting the ATP binding site of the TRK kinase family can lead to effective inhibition. nih.gov The development of selective TrkA inhibitors is an active area of research, with a focus on creating orally active small molecules for pain management in conditions like osteoarthritis. nih.gov

FLT3 Inhibitory Activity

The phenylurea moiety is a key structural feature in several classes of compounds designed as inhibitors of FMS-like tyrosine kinase-3 (FLT3). tandfonline.combohrium.comnih.gov FLT3 is a receptor tyrosine kinase that, when mutated, can be a driver of acute myeloid leukemia (AML). nih.govnih.gov

While the direct this compound scaffold has not been the primary focus, related phenylurea derivatives have shown significant FLT3 inhibitory activity. For example, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were developed as potent FLT3 inhibitors. nih.gov One compound from this series, 16i, demonstrated complete tumor regression in a xenograft model of AML. nih.gov

Another class of potent FLT3 inhibitors is based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl phenylurea structure. tandfonline.com The most potent compound in this series, 8r, exhibited strong inhibitory activity against both wild-type FLT3 and its mutants with nanomolar IC₅₀ values. tandfonline.com These findings underscore the importance of the phenylurea core in designing FLT3 inhibitors.

Table 4: FLT3 Inhibitory Activity of Phenylurea Derivatives

| Compound Class | Lead Compound/Example | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | 16i | FLT3 | Not specified | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl phenylurea | 8r | FLT3 (wild-type) | 41.6 | tandfonline.com |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl phenylurea | 8r | FLT3-ITD (W51) | 22.8 | tandfonline.com |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl phenylurea | 8r | FLT3-TKD (D835Y) | 5.64 | tandfonline.com |

Adenosine (B11128) Receptor Interaction and Enhancement

The phenylurea structure has been incorporated into ligands targeting adenosine receptors, which are G-protein coupled receptors involved in a wide array of physiological processes. nih.govplos.orgacs.org

Studies on pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have shown that the inclusion of a phenylurea moiety can influence the affinity and selectivity for different adenosine receptor subtypes. plos.orgacs.org For instance, the replacement of a phenylacetyl group with a phenylurea group at the N5 position in this scaffold was investigated to understand the differences in binding to the A₂B and A₃ adenosine receptors. acs.org Molecular modeling studies suggested that the phenylurea series could be better accommodated in the binding site of the A₃ receptor. acs.org

Furthermore, N⁶-arylcarbamoyl derivatives of adenosine, which contain a urea linkage, have been synthesized and shown to have high affinity for the A₃ adenosine receptor subtype. nih.gov The data from these studies emphasize the significance of the phenylurea moiety for interaction with the A₃ adenosine receptor. nih.gov

Enzyme Modulation

The ability of this compound derivatives to interact with and modulate the activity of various enzymes is a significant area of investigation. These interactions are fundamental to their potential therapeutic effects, targeting specific pathways involved in disease progression.

c-Raf Kinase Inhibition

While direct studies on this compound are limited, the broader class of phenylurea derivatives is well-established for its role in c-Raf kinase inhibition. c-Raf is a serine/threonine-protein kinase that is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma. researchgate.netspandidos-publications.com Inhibition of this pathway is a key strategy in cancer therapy.

Prominent examples of phenylurea-containing c-Raf inhibitors include Sorafenib. spandidos-publications.commedchemexpress.comdrugbank.com Sorafenib, a multi-kinase inhibitor, targets Raf-1 (c-Raf) and B-Raf, among other kinases, effectively blocking tumor cell proliferation and angiogenesis. spandidos-publications.commedchemexpress.comdrugbank.com It demonstrates potent inhibition with an IC50 value of 6 nM for Raf-1. medchemexpress.com Other novel pyrazoloimidazole phenyl urea derivatives have also been developed as selective type II inhibitors of c-Raf, with some compounds showing IC50 values as low as 50 nM in enzymatic assays and demonstrating significant anti-proliferative activity against human melanoma cell lines. sigmaaldrich.comresearchgate.netmerckmillipore.com The general structure of these inhibitors, featuring a 1,3-disubstituted urea moiety, highlights the importance of this chemical group for interaction with the kinase domain. wikipedia.org Another c-Raf inhibitor, GW5074, while not a phenylurea derivative itself, is often used in studies to probe the effects of c-Raf inhibition. stressmarq.comguidetopharmacology.orgscbt.comsigmaaldrich.comfocusbiomolecules.com

Soluble Epoxide Hydrolase (sEH) Interaction

The 1,3-disubstituted urea structure, central to this compound, is a potent pharmacophore for the inhibition of soluble epoxide hydrolase (sEH). nih.govacs.orgresearchgate.net sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with vasodilatory and anti-inflammatory properties. nih.gov By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors promising agents for treating hypertension and inflammation. nih.govtandfonline.com

Research has shown that 1,3-disubstituted ureas are effective sEH inhibitors both in vitro and in vivo. nih.govresearchgate.net Structural modifications to the alkyl chains of the urea compound are explored to improve properties like water solubility and metabolic stability, which can enhance bioavailability. acs.orgrsc.org Studies on adamantyl-based 1,3-disubstituted urea inhibitors reveal that van der Waals forces and interactions with key residues like Asp333 and Trp334 in the enzyme's active site are crucial for binding and inhibition. tandfonline.com The urea functional group itself plays a critical role by forming hydrogen bonds that anchor the inhibitor within the catalytic pocket of the enzyme. tandfonline.com

Tyrosinase Inhibition (referencing related phenylurea compounds)

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. nih.gov Inhibitors of this enzyme are of great interest for applications in skin hyperpigmentation disorders. While direct data on this compound is not prominent, related phenylurea and phenylthiourea (B91264) compounds are well-documented tyrosinase inhibitors.

Phenylthiourea (PTU) is a classic and potent inhibitor of tyrosinase. nih.govselleckchem.comcaymanchem.commedchemexpress.comrug.nl It is reported to be a competitive inhibitor of the enzymatic oxidation of L-DOPA, with a Ki value of 0.21 μM. medchemexpress.com Structural studies suggest PTU blocks the active site entrance, though it may not directly coordinate with the metal ions within the enzyme. nih.govrug.nl

Furthermore, a series of N-hydroxy-N'-phenylurea analogues have been synthesized and evaluated as tyrosinase inhibitors. One of the most active analogues demonstrated a powerful inhibitory effect on mushroom tyrosinase with an IC50 value of approximately 0.29 μM and significantly reduced pigment synthesis in cell cultures. nih.govsigmaaldrich.comsigmaaldrich.com This indicates that the urea scaffold is a viable framework for designing potent tyrosinase inhibitors.

Diverse Therapeutic and Agri-science Potentials

The biological activities of this compound derivatives extend to potential applications in treating a range of diseases, from cancer to microbial infections.

Anticancer Activities (Cytotoxic Effects on various cell lines)

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents.

A study on phenylurenyl chalcone (B49325) derivatives, which includes the N-phenethyl-N'-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}urea structure, evaluated their anticancer activity. researchgate.netbenthamdirect.comingentaconnect.com Several of these compounds showed good cytotoxic activity against the Huh-7 human liver carcinoma cell line, with IC50 values comparable to the reference drug Sorafenib. researchgate.netbenthamdirect.comingentaconnect.com

Similarly, a series of novel tetrahydronaphthalen-1-yl-phenethyl ureas, which are N,N'-dialkyl urea derivatives, were synthesized and tested for their anticancer potential. tandfonline.comnih.govnih.govdiva-portal.org These compounds exhibited significant activity against the HeLa (cervical cancer) and SH-SY5Y (neuroblastoma) cell lines, with IC50 values in the low micromolar range. tandfonline.comnih.govnih.gov Importantly, these derivatives showed reduced toxicity towards healthy fibroblast cells, indicating a degree of selectivity for cancer cells. tandfonline.comnih.govnih.gov

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Phenylurenyl Chalcone | Huh-7 (Liver Carcinoma) | 5.64 - 6.95 | researchgate.net, benthamdirect.com, ingentaconnect.com |

| Tetrahydronaphthalen-1-yl-phenethyl urea | HeLa (Cervical Cancer) | 2.6 - 32.4 | nih.gov |

| Tetrahydronaphthalen-1-yl-phenethyl urea | SH-SY5Y (Neuroblastoma) | Significant Activity | tandfonline.com, nih.gov |

| Reference Drug: Sorafenib | Huh-7 (Liver Carcinoma) | 4.29 | researchgate.net, benthamdirect.com, ingentaconnect.com |

| Table 1: Cytotoxic activity of this compound derivatives on various cancer cell lines. |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The urea scaffold is present in numerous compounds investigated for their broad-spectrum antimicrobial properties.

Antibacterial: Research into phenylurenyl chalcone derivatives, including a compound with a phenethyl urea moiety, has shown antimicrobial activity. researchgate.netingentaconnect.com Minimum Inhibitory Concentration (MIC) values against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus were recorded at 25 μg/ml for several derivatives. researchgate.netingentaconnect.com In another study, novel tetrahydronaphthalen-1-yl-phenethyl ureas demonstrated robust antibacterial activity, with MIC values ranging from 0.97 to 15.82 µM against various bacterial strains. tandfonline.comnih.govnih.gov Other phenyl-substituted urea derivatives have also shown activity against multidrug-resistant strains of Klebsiella pneumoniae and E. coli, with MIC values between 36 and 100 µM. nih.gov

Antifungal: The same phenylurenyl chalcone derivatives that showed antibacterial effects were also tested against the fungus Candida albicans, with all tested compounds showing a MIC of 25 μg/ml. researchgate.netingentaconnect.com Porphyrin compounds bearing urea derivative substituents have also been synthesized and shown to possess antifungal activity against Aspergillus oryzae and Candida albicans. scielo.br

Antiviral: The broader class of urea derivatives has been investigated for antiviral properties. For instance, some heterocyclic substituted ureas have been reported to possess antiviral activity. While specific studies on the antiviral effects of this compound are not detailed, the general biological activity of the urea scaffold suggests this as a potential area for future investigation.

| Derivative Class | Microorganism | MIC (µg/ml) | Reference |

| Phenylurenyl Chalcone | Escherichia coli | 25 | researchgate.net, ingentaconnect.com |

| Phenylurenyl Chalcone | Pseudomonas aeruginosa | 25 | researchgate.net, ingentaconnect.com |

| Phenylurenyl Chalcone | Staphylococcus aureus | 25 | researchgate.net, ingentaconnect.com |

| Phenylurenyl Chalcone | Candida albicans | 25 | researchgate.net, ingentaconnect.com |

| Tetrahydronaphthalen-1-yl-phenethyl urea | Various Bacteria | 0.97 - 15.82 (µM) | tandfonline.com, nih.gov, nih.gov |

| Table 2: Antimicrobial activity of this compound derivatives. |

Anti-inflammatory and Analgesic Attributes

Derivatives of this compound have demonstrated notable potential as both anti-inflammatory and analgesic agents. Research into a series of 1-phenyl-3-(1-phenylethyl)urea derivatives identified them as novel and potent inhibitors of the complement system, a crucial component of the innate immune response that plays a significant role in inflammation. nih.govnih.govnih.gov Through high-throughput screening, a lead compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, was discovered to have moderate complement inhibition activity. nih.gov Structural modifications of this initial hit led to the development of highly potent analogues.

One optimized derivative, compound 7l , exhibited exceptional inhibitory activity with an IC50 value as low as 13 nM. nih.gov Further investigation into the mechanism of action revealed that compound 7l effectively inhibited the deposition of C9, the terminal component of the complement cascade, through the classical, lectin, and alternative pathways, without affecting the deposition of C3 and C4. nih.govnih.gov This targeted inhibition of the terminal complement pathway highlights the potential of these compounds in mitigating complement-mediated inflammation.

In addition to their anti-inflammatory properties, related compounds have also been investigated for their analgesic effects. While direct studies on this compound are limited, research on structurally similar compounds provides insights into their potential pain-relieving capabilities. For instance, a study on nonsteroidal anti-inflammatory and analgesic agents prepared a series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones, which share some structural similarities with phenylurea derivatives. nih.gov Several of these compounds were found to elevate pain thresholds in both inflamed and normal feet in animal models, suggesting a distinct mechanism from many nonsteroidal anti-inflammatory drugs. nih.gov Some of these compounds also demonstrated activity against carrageenan-induced foot edema in rats, further supporting their dual anti-inflammatory and analgesic potential. nih.gov

Table 1: Complement Inhibition Activity of 1-Phenyl-3-(1-phenylethyl)urea Derivatives

| Compound | Description | IC50 (µM) | Inhibition at 100 µg/mL (%) |

|---|---|---|---|

| Hit 1 | 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea | 50 | - |

| 2a | N-Biphenylmethyl substituted | - | No inhibition |

| 2b | N-Naphthylmethyl substituted | - | No inhibition |

| 2c | R-enantiomer of Hit 1 | - | 16.95 |

| 2d | N-Methylbenzyl substituted | - | 43.8 |

| 7l | Optimized derivative | 0.013 | - |

Herbicidal and Plant Growth Regulation Capabilities (Root Growth Inhibition)

In the agricultural sector, derivatives of this compound have emerged as promising candidates for herbicides and plant growth regulators, with a particular emphasis on their ability to inhibit root growth. researchgate.netresearchgate.netresearchgate.net A notable example is the compound Y9k , identified as 1-phenethyl-3-(3-(trifluoromethyl)phenyl)urea, which has shown significant inhibitory activity on the root growth of Arabidopsis. researchgate.netresearchgate.net

Further research building on this discovery led to the synthesis and evaluation of a series of novel urea derivatives, designated as O1-O22. researchgate.net Among these, compounds O3 , O11 , and O13 exhibited excellent root growth inhibition. researchgate.net The inhibitory activity of compound O13 on Arabidopsis root growth was found to be two orders of magnitude higher than that of the commercial herbicide clopyralid. researchgate.net

The herbicidal activity of these compounds has been demonstrated against various weed species. Compound O13 , for instance, displayed significant inhibition of weeds, particularly Amaranthus retroflexus. researchgate.netresearchgate.net Bioassays have shown that these target compounds can cause remarkable inhibitory effects on the growth of hypocotyls and taproots. researchgate.net Interestingly, some derivatives also showed a positive effect on the generation of lateral roots in both Arabidopsis and rice, suggesting a potential role in plant type regulation. researchgate.net The mechanism of action for some of these derivatives appears to be related to auxin response, as evidenced by morphological investigations showing an enhanced transcriptional activity of an auxin response reporter. researchgate.netresearchgate.net

**Table 2: Root Growth Inhibition by this compound Derivatives on *Arabidopsis***

| Compound | Chemical Name | Inhibition Activity |

|---|---|---|

| Y9k | 1-phenethyl-3-(3-(trifluoromethyl)phenyl)urea | Significant |

| O3 | Novel urea derivative | Excellent |

| O11 | Novel urea derivative | Excellent |

| O13 | Novel urea derivative | Excellent (2 orders of magnitude > clopyralid) |

Cholesterol-Lowering Efficacy in Hyperlipemia Models

Derivatives of this compound have been identified as having potential therapeutic applications in the management of hyperlipidemia, a condition characterized by abnormally elevated levels of lipids in the blood. nih.gov A patent application has described a series of novel 1-phenylalkyl-3-phenylurea derivatives that exhibit a potent lipid-reducing activity. researchgate.net These compounds are proposed to be useful for treating conditions such as hyperlipemia and atherosclerosis due to their ability to lower cholesterol levels in the serum. researchgate.net

The mechanism behind this cholesterol-lowering effect is attributed to the inhibition of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme that plays a key role in the absorption and metabolism of cholesterol. researchgate.net By inhibiting ACAT, these compounds can effectively reduce the amount of cholesterol in the bloodstream. researchgate.net

While clinical data on this compound itself is limited, studies on related compounds provide evidence for the cholesterol-lowering potential of this chemical class. For example, research on a synthetic derivative, 3,4-di(OH)-phenylpropionic (L-leucine) amide (PPLA), in rats fed a high-cholesterol diet demonstrated significant lipid-lowering efficacy. nih.gov Supplementation with PPLA led to a significant reduction in both plasma and hepatic cholesterol and triglyceride levels. nih.gov The study also showed that PPLA was effective in inhibiting the activities of hepatic HMG-CoA reductase and ACAT. nih.gov

Table 3: ACAT Inhibitory Activity of 1-Phenylalkyl-3-phenylurea Derivatives

| Compound (Example No.) | IC50 (nM) |

|---|---|

| 9 | 4.9 |

| 12 | 26 |

| 33 | 16 |

| 40 | 31 |

Corrosion Inhibition for Carbon Steel

In the industrial realm, derivatives of this compound have shown significant promise as corrosion inhibitors for carbon steel, particularly in acidic environments. nih.govicrc.ac.iracs.org The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the steel from the corrosive medium. nih.govicrc.ac.ir

The effectiveness of these inhibitors is influenced by their concentration. Studies have shown that the inhibition efficiency increases with a higher concentration of the inhibitor. icrc.ac.ir For instance, a study on ethoxylated nonionic surfactants based on a Schiff base, which share some structural features with phenylurea derivatives, demonstrated that the inhibition efficiency peaked at the highest tested concentration. acs.org

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the steel surface, which can be described by various adsorption isotherms, including the Langmuir isotherm. icrc.ac.ir This adsorption process is facilitated by the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in the aromatic rings of the phenylurea derivatives, which can interact with the metal surface. nih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. acs.org The formation of a protective film by these inhibitors leads to a decrease in the corrosion current density and an increase in the polarization resistance of the carbon steel. acs.org

Table 4: Corrosion Inhibition Efficiency of Phenyl Phthalimide Derivatives on Carbon Steel

| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) |

|---|---|---|

| PP-OCH3 | 1 x 10⁻³ | 92.36 |

| PP-CH3 | 1 x 10⁻³ | - |

| PP-H | 1 x 10⁻³ | - |

| PP-Cl | 1 x 10⁻³ | - |

| PP-NO2 | 1 x 10⁻³ | - |

Data for PP-CH3, PP-H, PP-Cl, and PP-NO2 were not explicitly provided in the referenced source, but the order of efficiency was stated as PP-OCH3 > PP-CH3 > PP-H > PP-Cl > PP-NO2. nih.gov

Molecular Mechanisms and Target Interactions of 1 Phenethyl 3 Phenylurea Derivatives

Biochemical Pathways and Cellular Processes Impacted by 1-Phenethyl-3-phenylurea Analogues

Analogues of this compound have been identified as modulators of several key signaling pathways, demonstrating their potential to influence immune responses, ion channel activity, and neuronal signaling.

One of the significant pathways affected is the complement system , a crucial component of innate immunity. Inappropriate activation of this system is implicated in numerous inflammatory and autoimmune diseases. A series of this compound derivatives has been identified as potent complement inhibitors. nih.gov High-throughput screening led to the discovery of a lead compound, which, through structural modifications, yielded highly active analogues. nih.gov Specifically, compound 7l , a derivative of 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, demonstrated potent inhibition of the complement pathway with an IC₅₀ value as low as 13 nM. nih.gov Further investigation revealed that this compound inhibits the deposition of C9, a terminal component of the complement cascade, without affecting the earlier C3 and C4 deposition steps across the classical, lectin, and alternative pathways. nih.gov

Another critical cellular process modulated by these compounds is store-operated calcium entry (SOCE) , primarily mediated by the Ca²⁺-release-activated Ca²⁺ (CRAC) channel. This channel is pivotal for calcium signaling in various cells, including those of the immune system. The parent compound, 1-phenyl-3-(1-phenylethyl)urea, was identified as a CRAC channel inhibitor with an IC₅₀ of 3.25 µM. nih.gov This inhibition specifically targets ORAI1, the pore-forming subunit of the CRAC channel. nih.gov Derivatives with electron-donating groups on the phenyl ring exhibited more potent inhibitory activity. nih.gov The modulation of CRAC channels by these compounds directly impacts downstream processes such as the production of interleukin-2 (B1167480) (IL-2), a key cytokine in the immune response. nih.gov

Furthermore, derivatives of this scaffold have been developed as antagonists for the neuropeptide Y5 (NPY5) receptor , a G-protein coupled receptor (GPCR) involved in regulating energy balance. nih.govacs.org A screening hit, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, was optimized to produce highly potent NPY5 receptor antagonists with IC₅₀ values below 0.1 nM. nih.govacs.org These antagonists were shown to block forskolin-induced cyclic AMP (cAMP) accumulation in cells expressing the human NPY5 receptor, confirming their functional antagonism. nih.govacs.org

Certain phenylurea derivatives, such as diuron (B1670789), have also been shown to interact with the aryl hydrocarbon receptor (AhR) pathway . nih.gov Diuron can competitively bind to the AhR, leading to its transformation and subsequent binding to DNA, thereby acting as a partial agonist and inducing the expression of genes like CYP1A1. nih.gov

Table 1: Inhibitory Activity of this compound Analogues on Various Biological Targets

| Compound/Derivative | Target | Biological Pathway/Process | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| 1-Phenyl-3-(1-phenylethyl)urea | CRAC Channel (ORAI1) | Store-Operated Calcium Entry | 3.25 ± 0.17 µM nih.gov |

| Compound 7l | Complement System | Complement Cascade (C9 deposition) | 13 nM nih.gov |

| Compound 40f, 44a, 47 | Neuropeptide Y5 Receptor | Neuropeptide Y Signaling | < 0.1 nM nih.govacs.org |

| Diuron | Aryl Hydrocarbon Receptor | AhR-dependent gene expression | Partial Agonist Activity nih.gov |

Specific Molecular Target Recognition and Ligand Binding Dynamics

The interaction between this compound derivatives and their molecular targets is governed by specific structural features that facilitate binding. The urea (B33335) moiety is a key structural element, capable of forming crucial hydrogen bonds within the binding pockets of target proteins.

In the context of CRAC channel inhibition , the target has been identified as ORAI1. nih.gov The binding of 1-phenyl-3-(1-phenylethyl)urea to ORAI1 is essential for its inhibitory effect on Ca²⁺ influx. nih.gov Molecular modeling and structure-activity relationship (SAR) studies suggest that the phenylethyl group and the urea linkage are critical for this interaction. The phenyl group can engage in hydrophobic interactions within protein pockets, while the hydroxyl groups on some analogues can form hydrogen bonds, influencing binding affinity and activity.

For NPY5 receptor antagonists , SAR studies have elucidated the importance of different segments of the molecule. Modifications to the phenylethyl portion, the urea core, and the phenyl group all significantly impact binding potency. nih.govsci-hub.se The binding is highly specific, with subtle changes in stereochemistry leading to dramatic differences in affinity. sci-hub.se These antagonists function by competitively binding to the receptor, preventing the endogenous ligand, neuropeptide Y, from binding and activating the receptor. nih.govacs.org

Derivatives have also been designed as allosteric modulators of the cannabinoid type-1 (CB1) receptor . researchgate.net Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a different site on the receptor, inducing conformational changes that alter the binding and/or efficacy of the primary ligand. nih.gov Hybrids of known allosteric modulators led to the development of 3-(4-chlorophenyl)-1-(phenethyl)ureas. researchgate.net Molecular modeling suggests these compounds occupy the same binding pocket as other known allosteric modulators, making key interactions with the CB1 receptor. researchgate.net The dynamic nature of ligand binding can dictate the functional outcome, where a single ligand might stabilize different receptor populations, leading to partial agonism or antagonism. nih.gov

The interaction with the Ah receptor is another example of specific target recognition. Phenylureas like diuron can competitively displace the canonical ligand [³H]-TCDD from the AhR ligand-binding pocket. nih.gov This binding event initiates a conformational change in the receptor complex, allowing it to translocate to the nucleus and regulate gene expression. nih.gov The ability of these compounds to act as partial agonists suggests they bind in a manner that does not induce the fully active conformation of the receptor. nih.gov

Conformational Changes and Stereoselectivity in Receptor Engagement

The three-dimensional structure and chirality of this compound derivatives are critical determinants of their biological activity. Receptor binding pockets are inherently chiral, leading to stereoselective interactions with ligands.

Stereoselectivity is profoundly evident in the inhibition of the CRAC channel. For derivatives of 1-phenyl-3-(1-phenylethyl)urea, the S-configuration at the chiral center of the phenylethyl moiety was found to be superior to the R-configuration for inhibiting Ca²⁺ influx. nih.gov This indicates a specific spatial arrangement is required for optimal engagement with the ORAI1 protein.

Similarly, for NPY5 receptor antagonists , stereochemistry plays a crucial role in determining potency. sci-hub.se For analogues of 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, the erythro configuration of the two chiral centers in the phenylethyl segment is favored by the receptor. sci-hub.se Compounds with an (R)-configuration for the methyl group on the chiral carbon are generally more potent than their (S)-configuration counterparts. sci-hub.se The preference for a specific stereoisomer underscores the highly defined nature of the ligand-binding pocket.

Conformational analysis of phenylurea derivatives reveals that they can exist in different rotational isomers (conformers). Studies on simple phenylureas show that they can adopt syn and anti geometries, with the trans isomer in a syn geometry being the lowest energy form for phenylurea itself at the MP2 level of theory. acs.orgresearchgate.net The rotation around the various single bonds, such as the C(sp²)-N bond, is hindered by energy barriers. acs.orgresearchgate.net This conformational flexibility allows the molecule to adopt the most favorable orientation to fit into a specific receptor's binding site. For instance, the development of certain CB1 receptor allosteric modulators involved creating an alkyl-aryl-urea core with increased sp³ character, reducing planarity compared to diarylureas, a property often associated with improved drug-like characteristics. researchgate.net

In some cases, the binding of a ligand itself can induce or stabilize specific receptor conformations. This is a key principle in allosteric modulation, where the binding of a modulator to one site causes conformational changes that affect a distant orthosteric site. nih.gov The ability of unsymmetrically substituted ureas to react selectively, for example in condensation reactions, also points to inherent electronic and steric factors that govern their reactive conformation. clockss.org

Table 2: Influence of Stereochemistry on the Activity of this compound Derivatives

| Derivative Class | Target | Stereochemical Preference | Impact on Activity |

|---|---|---|---|

| 1-Phenyl-3-(1-phenylethyl)urea Analogues | CRAC Channel (ORAI1) | S-configuration at the phenylethyl chiral center is preferred over the R-configuration. nih.gov | Higher inhibitory potency for Ca²⁺ influx. nih.gov |

| Trisubstituted Phenylurea Analogues | Neuropeptide Y5 Receptor | Erythro configuration of chiral centers is favored. sci-hub.se | Increased antagonist potency. sci-hub.se |

| Trisubstituted Phenylurea Analogues | Neuropeptide Y5 Receptor | (R)-configuration of the R3-methyl group is more potent than the (S)-configuration. sci-hub.se | Higher binding affinity and antagonist activity. sci-hub.se |

Preclinical Research Models and Methodologies in 1 Phenethyl 3 Phenylurea Studies

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental to the early stages of drug discovery, offering a rapid and cost-effective means to screen large numbers of compounds and characterize their biological effects at a cellular and molecular level.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of vast compound libraries for activity against a specific biological target. bmglabtech.comlabmanager.com This methodology is designed to quickly sift through thousands or even millions of molecules to find "hits" or "leads"—compounds that affect the target in a desired manner. bmglabtech.comijrpc.com These hits provide the initial chemical starting points for more focused drug development and optimization campaigns. labmanager.com

While direct HTS data for 1-Phenethyl-3-phenylurea is not publicly available, the utility of this approach has been demonstrated for structurally related molecules. For instance, a series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as novel and potent complement inhibitors through an HTS campaign. nih.gov Subsequent structural modifications of the initial hit led to an optimized compound with an IC₅₀ value as low as 13 nM, showcasing the power of HTS in identifying new lead compounds. nih.gov The process typically involves several phases, including assay preparation, a pilot screen to validate the methodology, a primary screen against the full library, and secondary screens to confirm hits and eliminate false positives. labmanager.com Computational methods, such as virtual high-throughput screening (vHTS), are also used to analyze large datasets and predict the activity of novel compounds, further accelerating the discovery process. labmanager.com

A critical step in evaluating the anticancer potential of phenylurea compounds is to assess their ability to inhibit the growth and proliferation of cancer cells. This is commonly quantified using the GI₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%. ulaval.ca These studies are often conducted across large panels of human cancer cell lines, such as the NCI-60 panel, to determine the breadth and selectivity of a compound's activity. researchgate.netmdpi.com

Numerous studies have documented the antiproliferative activity of various N,N'-disubstituted urea (B33335) derivatives. For example, a series of 1,3-disubstituted ureas showed good antiproliferative activity against KB and K562 human tumor cell lines. nih.gov In another study, N,N′-disubstituted urea derivatives were synthesized and tested against the MCF-7 human breast cancer cell line, with one compound displaying an IC₅₀ value of 41.27 µM. ijrpc.com Similarly, research on phenylurenyl chalcone (B49325) derivatives, which includes the related structure N-Phenethyl-N'-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}urea , identified compounds with potent cytotoxic activity against the Huh-7 cell line, with IC₅₀ values as low as 5.64 µM. researchgate.netbenthamdirect.com

The data from these studies are often presented in tables to compare the efficacy of different derivatives across various cell lines.

Table 1: Example of Growth Inhibition (GI₅₀) Data for Phenylurea Derivatives Against Human Cancer Cell Lines

This table presents illustrative data from various studies on phenylurea analogs and does not represent data for this compound.

| Compound Series | Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |

|---|---|---|---|

| Phenylurenyl Chalcone Derivatives | Huh-7 | 5.64 - 6.95 | researchgate.netbenthamdirect.com |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives | Colon KM12 | 1.25 | mdpi.com |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives | CNS SNB-75 | 1.26 | mdpi.com |

| N,N′-Disubstituted Selenoureas | Colon HT-29 | <10 | nih.gov |

| N,N′-Disubstituted Urea Derivatives | Melanoma B16-F10 | 0.33 | tandfonline.com |

GI₅₀/IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition of cell growth.

Functional reporter assays are valuable in vitro tools used to study the effects of a compound on specific cell signaling pathways. thermofisher.com These assays typically involve genetically engineering cells to express a reporter gene, such as luciferase, under the control of a regulatory element that is responsive to a particular signaling pathway. thermofisher.comnih.gov When the pathway is activated or inhibited, the expression of the reporter gene changes, producing a measurable signal (e.g., light output). nih.gov This allows researchers to determine if a compound interacts with a specific receptor or modulates a downstream signaling cascade, such as those involving second messengers like cyclic AMP (cAMP) or calcium ions (Ca²⁺).